molecular formula C16H22N2O4S B14682853 Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-73-9

Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14682853
CAS No.: 35819-73-9
M. Wt: 338.4 g/mol
InChI Key: FOYQANSMQRDGDZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with a unique structure that combines an allyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(cyclohexylsulfamoyl)phenyl isocyanate with prop-2-en-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl [4-(methylsulfamoyl)phenyl]carbamate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Prop-2-en-1-yl [4-(ethylsulfamoyl)phenyl]carbamate: Similar structure but with an ethyl group instead of a cyclohexyl group.

    Prop-2-en-1-yl [4-(isopropylsulfamoyl)phenyl]carbamate: Similar structure but with an isopropyl group instead of a cyclohexyl group.

Uniqueness

Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

35819-73-9

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

prop-2-enyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C16H22N2O4S/c1-2-12-22-16(19)17-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h2,8-11,14,18H,1,3-7,12H2,(H,17,19)

InChI Key

FOYQANSMQRDGDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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